5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride

Description

Chemical Identity and Nomenclature

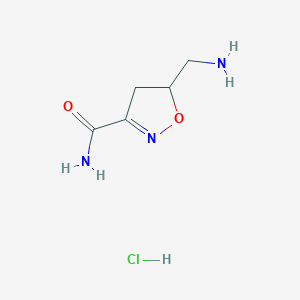

The systematic nomenclature of this compound reflects its complex structural architecture within the International Union of Pure and Applied Chemistry naming conventions. The compound possesses the molecular formula C₅H₁₀ClN₃O₂ and exhibits a molecular weight of 179.60 grams per mole, representing a compact yet functionally diverse heterocyclic structure. The Chemical Abstracts Service registry number 1796992-86-3 provides the definitive identifier for this specific compound within chemical databases and literature.

The structural elucidation reveals a 4,5-dihydro-1,2-oxazole core ring system, where the "4,5-dihydro" designation indicates partial saturation at the C4-C5 positions of the oxazole ring. This partial saturation distinguishes the compound from its fully aromatic oxazole counterparts and places it within the isoxazoline classification family. The aminomethyl substituent at the 5-position introduces a primary amine functionality tethered through a methylene linker, while the carboxamide group at the 3-position provides an additional site for hydrogen bonding and potential bioactivity.

The Simplified Molecular Input Line Entry System representation, O=C(C1=NOC(CN)C1)N.[H]Cl, provides a linear encoding of the molecular structure that captures both the core heterocyclic framework and the hydrochloride salt formation. This notation system enables computational analysis and database searching while preserving the essential connectivity information of the molecule.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₅H₁₀ClN₃O₂ | Defines elemental composition |

| Molecular Weight | 179.60 g/mol | Determines physical properties |

| Chemical Abstracts Service Number | 1796992-86-3 | Unique database identifier |

| Simplified Molecular Input Line Entry System | O=C(C1=NOC(CN)C1)N.[H]Cl | Linear structural representation |

Historical Development in Heterocyclic Chemistry

The historical foundations of compounds containing oxazole and related heterocyclic motifs trace back to the pioneering work of Arthur Rudolph Hantzsch in the late 19th century. Hantzsch's systematic investigation of five-membered heterocycles began with his synthesis of thiazole in 1887, followed by his prediction and subsequent synthesis of oxazole in the same year. This foundational work established the theoretical framework for understanding the relationship between five-membered heterocycles containing different heteroatoms, particularly the analogy between thiazole and pyridine that guided much of his early research.

The development of oxazole chemistry during Hantzsch's era represented a significant advancement in heterocyclic synthesis methodology. The first oxazole compound was reported by Hantzsch in 1887, with the first successful synthesis achieved in 1947, demonstrating the considerable challenges associated with heterocyclic construction during the early period of organic chemistry. The natural occurrence of oxazole rings was first demonstrated through the isolation of annuloline, which provided validation for the biological relevance of these heterocyclic structures.

The evolution from simple oxazole derivatives to more complex dihydro-oxazole compounds like this compound reflects the maturation of synthetic methodology and the increasing sophistication of heterocyclic chemistry. Hantzsch's collaborative work with Alfred Werner, who later received the Nobel Prize in Chemistry in 1913, included stereochemical studies of nitrogen-containing compounds that laid the groundwork for understanding the three-dimensional aspects of heterocyclic structures.

The development of the Hantzsch-Widman nomenclature system, proposed independently by Hantzsch and Swedish chemist Oskar Widman, provided the systematic naming conventions that enable precise identification of complex heterocyclic compounds. This nomenclature system remains fundamental to modern heterocyclic chemistry and facilitates the clear communication of structural information for compounds such as this compound.

Position Within Oxazoline Derivative Classifications

The classification of this compound within the broader family of oxazoline derivatives requires careful consideration of its structural features and relationship to other five-membered heterocyclic compounds. Oxazolines represent the unsaturated analogues of oxazolidines and are characterized by the presence of one double bond within the five-membered ring containing both nitrogen and oxygen atoms.

The compound specifically belongs to the 4,5-dihydro-1,2-oxazole subclass, which places it within the isoxazoline family rather than the more common oxazoline structures. Isoxazolines are distinguished by the adjacent positioning of oxygen and nitrogen atoms within the five-membered ring, creating a structural motif that differs significantly from oxazolines where the nitrogen and oxygen atoms are separated by one carbon atom. This adjacent heteroatom arrangement in isoxazolines results in a relatively weak nitrogen-oxygen bond that makes these compounds prone to ring-opening and rearrangement reactions.

The structural relationship between different oxazoline isomers demonstrates the diversity within this chemical family. Three structural isomers of oxazoline exist depending on the location of the double bond: 2-oxazolines are the most common, while 4-oxazolines are formed as intermediates during specific synthetic processes, and 3-oxazolines are the least common but can be synthesized through photochemical methods. The 4,5-dihydro-1,2-oxazole structure of the target compound represents a distinct classification that combines elements of both oxazoline and isoxazoline chemistry.

The functional group modifications present in this compound, specifically the aminomethyl and carboxamide substituents, place this compound within a specialized subset of heterocyclic derivatives that exhibit enhanced potential for intermolecular interactions. These functional groups provide multiple sites for hydrogen bonding and electrostatic interactions, distinguishing this compound from simpler oxazoline derivatives and expanding its potential applications in synthetic and medicinal chemistry contexts.

| Classification Level | Category | Distinguishing Features |

|---|---|---|

| Heterocycle Type | Five-membered ring | Contains nitrogen and oxygen atoms |

| Saturation Level | 4,5-Dihydro | Partial saturation at C4-C5 positions |

| Heteroatom Arrangement | 1,2-Oxazole (Isoxazoline) | Adjacent nitrogen and oxygen atoms |

| Substitution Pattern | 3-Carboxamide, 5-Aminomethyl | Dual functional group modification |

| Salt Form | Hydrochloride | Enhanced stability and solubility |

Properties

IUPAC Name |

5-(aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2.ClH/c6-2-3-1-4(5(7)9)8-10-3;/h3H,1-2,6H2,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTSZCVLGPRIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C(=O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride is characterized by the following formula:

This compound features a unique oxazole ring that contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds exhibit antimicrobial properties. A study demonstrated that 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole derivatives showed significant activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Case Study:

In a comparative study of oxazole derivatives, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 16 µg/mL, indicating strong antimicrobial potential .

Anticancer Properties

The compound has been explored for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study:

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 25 µM .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects. It has been shown to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

Case Study:

In a model of neurodegeneration induced by oxidative stress, treatment with the compound significantly reduced cell death and improved cell survival rates by approximately 40% compared to untreated controls .

Polymer Chemistry

The unique structure of this compound makes it a potential candidate for polymer synthesis. Its ability to form stable bonds with various monomers allows for the creation of functionalized polymers.

Data Table: Potential Polymerization Reactions

| Reaction Type | Monomer Used | Resulting Polymer Characteristics |

|---|---|---|

| Free Radical Polymerization | Styrene | High thermal stability |

| Condensation Polymerization | Ethylene glycol | Enhanced mechanical properties |

| Ionic Polymerization | Vinyl acetate | Improved flexibility |

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The aminomethyl group can interact with biological macromolecules, influencing enzyme activity and cellular processes. The carboxamide group may participate in hydrogen bonding, affecting the binding affinity to receptors and enzymes.

Comparison with Similar Compounds

Structural Similarities and Differences

| Compound Name | Core Structure | Substituents (Positions) | Functional Groups |

|---|---|---|---|

| 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride | 4,5-dihydro-1,2-oxazole | 5-(aminomethyl), 3-carboxamide | Amine, carboxamide, oxazole |

| 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | 4,5-dihydro-1H-pyrazole | 5-(4-methoxyphenyl), 3-phenyl | Carboximidamide, aryl groups |

| 5-(2-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | 4,5-dihydro-1H-pyrazole | 5-(2-bromophenyl), 3-phenyl | Bromine, carboximidamide |

| 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | 4,5-dihydro-1H-pyrazole | 5-(3-nitrophenyl), 3-phenyl | Nitro group, carboximidamide |

Key Observations :

Heterocyclic Core :

- The target compound contains a dihydro-oxazole ring, while analogs from Molecules (2014) feature a dihydro-pyrazole core . The oxazole ring includes one oxygen and one nitrogen atom, whereas pyrazole contains two adjacent nitrogen atoms. This difference influences electronic properties and hydrogen-bonding capabilities.

Functional Groups: The carboxamide group in the target compound contrasts with the carboximidamide group in pyrazole analogs. Carboxamide (-CONH₂) is less basic than carboximidamide (-C(=NH)NH₂), affecting solubility and receptor interactions. The aminomethyl substituent in the target compound introduces a primary amine, enhancing hydrophilicity, whereas aryl groups (e.g., methoxyphenyl, bromophenyl) in analogs increase lipophilicity .

Substituent Effects: Electron-withdrawing groups (e.g., nitro, bromo) on aryl rings in pyrazole analogs may enhance metabolic stability but reduce solubility.

Pharmacological and Physicochemical Properties

Notes:

Biological Activity

5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride (CAS: 1796992-86-3) is a small molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 179.60 g/mol

- Structure : The compound features a dihydro-oxazole ring which is significant in its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include its immunomodulatory, antiviral, and anticancer properties.

Immunomodulatory Effects

Research indicates that derivatives of oxazole compounds can exhibit immunomodulatory effects. For instance, compounds similar to 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole have shown the ability to modulate immune responses by affecting lymphocyte proliferation and cytokine production. Specifically:

- Inhibition of Proliferation : Compounds in this class have been reported to inhibit the proliferation of human peripheral blood lymphocytes and mouse splenocytes induced by phytohemagglutinin A and lipopolysaccharide .

Antiviral Activity

The antiviral potential of this compound was highlighted in studies where oxazole derivatives demonstrated efficacy against human herpes virus type-1 (HHV-1). The mechanism involves inhibition of viral replication in specific cell lines .

Anticancer Properties

Several studies have evaluated the anticancer activity of related oxazole compounds. For example:

- Cell Line Studies : Compounds similar to 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole were tested against various cancer cell lines, showing differential inhibition of cell growth. Notably, some compounds exhibited IC50 values indicating potent activity against ovarian cancer cells .

Study 1: Synthesis and Evaluation

A study synthesized a series of oxazolo[5,4-d]pyrimidines based on similar scaffolds and evaluated their biological activities. The results indicated that these compounds could effectively inhibit tumor necrosis factor α (TNF-α) production and exhibited low toxicity while promoting apoptosis in cancer cells .

Study 2: In Vivo Studies

In vivo studies have demonstrated that certain oxazole derivatives can significantly reduce tumor growth in animal models. These findings support the potential therapeutic applications of 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole derivatives in cancer treatment .

Data Summary Table

Preparation Methods

Synthesis of Isoxazoles

- Reaction of Terminal Alkynes: A highly regioselective one-pot method for producing 3,5-disubstituted isoxazoles involves reacting terminal alkynes with n-BuLi, followed by aldehydes and treatment with molecular iodine and hydroxylamine.

- Ultrasound Radiation Method: A procedure for synthesizing 3-alkyl-5-aryl isoxazoles uses ultrasound radiation without a catalyst, providing easier work-up, mild reaction conditions, high yields, and shorter reaction times.

- Base-Catalyzed Condensation: An efficient method for preparing 3,5-disubstituted isoxazoles involves base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water.

- DBU Reagent: Isoxazoles can be synthesized using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the 1,3-dipolar addition of nitrile oxides with alkynes without metal use.

- Acidic Aqueous Conditions: Cycloaddition of nitrile oxides with alkynes can occur in aqueous solutions under acidic conditions.

- Reaction with Enones: 5-arylisoxazole derivatives can be synthesized by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium without a catalyst.

- Ionic Liquids: An environment-friendly synthesis for 3,5-disubstituted isoxazoles uses ionic liquids (IL). Reacting a β-diketone with hydroxylamine in butylmethylimidazolium salts ([BMIM]X) forms isoxazoles in excellent yields, and the IL can be recovered and recycled.

- Cycloisomerization using AuCl3: Substituted Isoxazole can be produced in very good yields by cycloisomerization of acetylenicoximes by AuCl3 under mild reaction conditions. The approach can selectively synthesize isoxazoles that have been 3-, 5-, or 3,5-disubstituted.

- [3+2]-cycloaddition: Aldehydes and N-hydroximidoyl chlorides undergo [3+2] cycloaddition reactions in the vicinity of triethylamine, resulting in {[3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5 dihydroisoxazoles]}.

Synthesis of Aminoisoxazoles

- Reaction with 3-aminocrotononitrile: 3-aminocrotononitrile reacts with hydroxylamine hydrochloride to yield 5-amino-3-methylisoxazole.

- Cycloaddition Reactions: $$2+3] cycloaddition of nitrile oxides with captodative olefins or methyl crotonate derivatives is regioselective, forming 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives.

- Isocyanide Reactions: $$4+1] cycloaddition of isocyanides with α-haloketone oxime in the presence of sodium carbonate yields 5-substituted aminoisoxazoles.

- Reaction with Lithiated Nitriles: Treating α-chloro oximes with lithiated nitriles produces various 5-aminoisoxazoles with alkyl functionality at the 4-position.

- Condensation with α-cyanoketones: 5-aminoisoxazoles can be prepared by condensing α-cyanoketones with hydroxylamine hydrochloride in refluxing alcohol.

Synthesis of Isoxazol-5-ones

- One-Pot Condensation: 4H-isoxazol-5-ones can be synthesized via a one-pot three-component condensation of aryl aldehydes, hydroxylamine hydrochloride, and ketoesters using catalysts like potassium phthalimide, sodium ascorbate, sodium tetraborate, sodium azide, sodium citrate, sodium saccharin, N-bromosuccinimide, or boric acid in an aqueous medium at room temperature.

- Uncatalyzed Reaction: 4H-isoxazol-5-ones can be efficiently synthesized by a one-pot uncatalyzed reaction of hydroxylamine hydrochloride, ketoesters, and aromatic aldehydes substituted with an electron-donating group in an aqueous medium.

- Hydroxylamine and α-keto ester: The simplest method to make Isoxazole is by mixing hydroxylamine and α -ketoester. A significant consequence of this cyclization is often the matching 5-isoxazolone.

Synthesis of Oxazoles

From Carboxylic Acids: A method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids uses a stoichiometric amount of triflylpyridinium reagent. The transformation involves an in situ generated acylpyridinium salt, trapped with isocyanoacetates and tosylmethyl isocyanide.

- DPPA-Mediated Cascade Reaction: An efficient protocol for constructing 1,3-oxazole-containing heterocycles involves a diphenylphosphoryl azide (DPPA)-mediated cascade reaction on substituted 2-aminonicotinic acids/2-aminoanthranilic acids with Et isocyanoacetate/p-toluenesulfonylmethyl isocyanides. This forms C-C, C-O, and C-N bonds in a single operation with excellent yields.

Reaction Conditions

Biotransformation

- The drug 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide undergoes biotransformation by hydrolysis, forming 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid and 4-methoxy-3-(trifluoromethyl)aniline.

- The structure of the metabolites was confirmed by comparison with synthesized standard samples using HPLC-MS/MS.

Q & A

Q. How should researchers address gaps in publicly available thermodynamic data for this compound?

- Methodological Answer : Use adiabatic calorimetry to measure enthalpy of formation. Cross-validate with group contribution methods (e.g., Benson’s increments) and literature analogs (e.g., dihydrooxazole derivatives). Publish datasets in open-access repositories to fill knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.